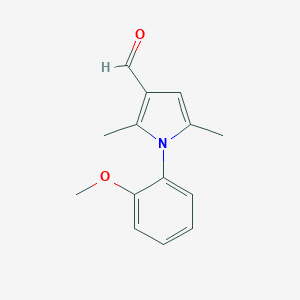

1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-6-4-5-7-14(13)17-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUKIOLDWAYBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360521 | |

| Record name | 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124678-35-9 | |

| Record name | 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrole scaffold is a foundational element in numerous natural products and therapeutic agents, and its functionalization is a key strategy in drug discovery.[1][2] This document details a robust and efficient two-step synthetic pathway, beginning with the Paal-Knorr synthesis of the pyrrole core, followed by regioselective formylation via the Vilsmeier-Haack reaction. We provide in-depth explanations of the underlying reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols for synthesis and purification. Furthermore, a complete guide to the structural elucidation of the title compound using modern spectroscopic techniques—including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—is presented. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile chemical intermediate.

Introduction: The Significance of the Pyrrole-3-Carbaldehyde Scaffold

The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of many biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. Its electron-rich nature makes it amenable to various chemical transformations, allowing for the creation of diverse molecular libraries for drug screening.[1][3]

Within this class, pyrrole-3-carbaldehyde derivatives are particularly valuable as synthetic intermediates.[4][5][6] The aldehyde functional group at the C3 position serves as a versatile handle for a wide array of subsequent reactions, such as condensations, oxidations, and nucleophilic additions, enabling the construction of complex fused heterocyclic systems and other novel chemical entities (NCEs).[5][7] Compounds incorporating the substituted pyrrole motif have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][8]

The target molecule, this compound, combines this valuable pharmacophore with an N-aryl substituent known to modulate biological activity. This guide outlines a logical and field-proven synthetic strategy to access this compound with high purity and yield.

Overall Synthetic Strategy & Workflow

The synthesis of the title compound is efficiently achieved through a two-step sequence. This strategy is predicated on first constructing the core N-aryl pyrrole ring, followed by the introduction of the aldehyde functionality. This approach ensures high regioselectivity and yield.

-

Step 1: Paal-Knorr Pyrrole Synthesis. The 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole intermediate is synthesized by the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (2-methoxyaniline).[9][10][11] This classic reaction is renowned for its reliability and simplicity in forming the pyrrole heterocycle.[12]

-

Step 2: Vilsmeier-Haack Formylation. The aldehyde group is introduced onto the pre-formed pyrrole ring using the Vilsmeier-Haack reaction.[13][14][15] This method is the gold standard for formylating electron-rich aromatic and heteroaromatic systems.

The complete experimental workflow is visualized below.

Caption: Overall workflow for the synthesis and analysis of the target compound.

Synthesis Protocols & Mechanistic Insights

Step 1: Paal-Knorr Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, involving the reaction between a 1,4-dicarbonyl compound and ammonia or a primary amine to yield a substituted pyrrole.[9][10] The reaction is typically performed under mildly acidic conditions, which catalyze the key intramolecular cyclization step.[12]

Mechanism: The synthesis proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on a protonated carbonyl group. A subsequent attack on the second carbonyl forms a 2,5-dihydroxytetrahydropyrrole derivative, which readily undergoes acid-catalyzed dehydration to yield the aromatic pyrrole ring.[9]

Experimental Protocol:

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol) and 2-methoxyaniline (12.3 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Acid Catalysis: Add glacial acetic acid (2 mL) to the mixture to catalyze the reaction. The use of a weak acid is crucial; strong acids at low pH can favor the formation of furan byproducts.[10]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water with stirring. A precipitate or oil should form.

-

Isolation & Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If an oil forms, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-aryl pyrrole intermediate.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich ring system.[14][15] The key to this reaction is the in-situ formation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[15][16]

Mechanism & Regioselectivity: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent. The electron-rich pyrrole ring then performs a nucleophilic attack on this reagent. For 1-substituted pyrroles, electrophilic substitution can occur at the C2 (α) or C3 (β) position. The regioselectivity is primarily governed by steric hindrance.[17] The bulky 2-methoxyphenyl group at the nitrogen atom sterically hinders the adjacent C2 and C5 positions, thereby directing the incoming Vilsmeier reagent to the less hindered C3 position, resulting in the desired product.[17] Subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol:

-

Reagent Setup: In a three-necked flask fitted with a dropping funnel, nitrogen inlet, and a calcium chloride guard tube, cool a solution of anhydrous DMF (15 mL) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (4.6 g, 0.03 mol) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve the 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole intermediate (4.0 g, 0.02 mol) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.

-

Work-up and Hydrolysis: Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice. Then, add a saturated aqueous solution of sodium acetate or sodium hydroxide until the mixture is alkaline (pH 8-9). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acid.

-

Isolation & Purification: The product usually precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization and Data

Structural confirmation of the final product is achieved through a combination of spectroscopic methods. The data presented below are based on established values for structurally similar compounds and serve as a benchmark for validation.[5]

Table 1: Summary of Spectroscopic Data

| Technique | Parameter | Expected Value/Observation | Structural Assignment |

| ¹H NMR | Chemical Shift (δ) | ~9.70 ppm (s, 1H) | Aldehyde proton (-CHO) |

| (CDCl₃, 400 MHz) | ~7.20-7.50 ppm (m, 4H) | Aromatic protons (methoxyphenyl) | |

| ~6.85 ppm (s, 1H) | Pyrrole C4-H | ||

| ~3.80 ppm (s, 3H) | Methoxy protons (-OCH₃) | ||

| ~2.55 ppm (s, 3H) | Pyrrole C2-CH₃ | ||

| ~2.25 ppm (s, 3H) | Pyrrole C5-CH₃ | ||

| ¹³C NMR | Chemical Shift (δ) | ~186.0 ppm | Aldehyde Carbonyl (C=O) |

| (CDCl₃, 100 MHz) | ~155.0 ppm | Aromatic C-O | |

| ~125.0-138.0 ppm | Aromatic & Pyrrole Carbons | ||

| ~109.0 ppm | Pyrrole C4 | ||

| ~55.5 ppm | Methoxy Carbon (-OCH₃) | ||

| ~13.0, ~11.0 ppm | Methyl Carbons (-CH₃) | ||

| IR (KBr) | Wavenumber (cm⁻¹) | ~1660-1680 cm⁻¹ (strong) | Aldehyde C=O stretch |

| ~2920-2980 cm⁻¹ | C-H stretch (aliphatic) | ||

| ~3050-3100 cm⁻¹ | C-H stretch (aromatic) | ||

| ~1245 cm⁻¹ | C-O stretch (aryl ether) | ||

| Mass Spec. | m/z (ESI+) | [M+H]⁺: 230.11 | Molecular Ion Peak |

Data Interpretation:

-

¹H NMR: The most diagnostic signal is the singlet in the downfield region (~9.7 ppm), which is characteristic of an aldehyde proton. The presence of a single proton signal for the pyrrole ring (~6.85 ppm) confirms monosubstitution on the pyrrole core (excluding the N, C2, and C5 positions). The distinct singlets for the two methyl groups and the methoxy group, along with the multiplet for the aromatic protons, are all consistent with the proposed structure.

-

¹³C NMR: The carbonyl carbon of the aldehyde appears at a characteristic downfield shift of ~186.0 ppm. The remaining signals for the aromatic, pyrrole, methoxy, and methyl carbons align with the expected electronic environments.

-

IR Spectroscopy: A strong absorption band in the region of 1660-1680 cm⁻¹ is definitive proof of the aldehyde carbonyl (C=O) stretching vibration.

-

Mass Spectrometry: The detection of the molecular ion peak corresponding to the calculated molecular weight confirms the elemental composition of the synthesized compound.

Applications in Drug Development and Future Directions

The title compound, this compound, is not merely a synthetic curiosity but a valuable building block for the development of novel therapeutic agents. The aldehyde functionality allows for its use in a variety of synthetic transformations to build more complex molecular architectures. For instance:

-

Synthesis of Fused Heterocycles: It can undergo condensation reactions with various binucleophiles to construct medicinally relevant scaffolds like pyrrolo[2,3-d]pyrimidines or pyrroloquinolines.[5][7]

-

Schiff Base Formation: Reaction with primary amines can generate Schiff bases, which are known to coordinate with metal ions and exhibit a range of biological activities, including antimicrobial and anticancer effects.[1]

-

Lead Generation: The compound itself can serve as a lead molecule for optimization, or as a fragment in fragment-based drug discovery campaigns targeting various diseases.

Future research should focus on utilizing this intermediate to generate a library of derivatives and screening them for biological activity against various targets, such as bacterial enzymes, protein kinases, or G-protein coupled receptors.

Conclusion

This guide has detailed a reliable and well-characterized synthetic route to this compound. The two-step strategy, employing the Paal-Knorr synthesis and the Vilsmeier-Haack reaction, is both efficient and highly regioselective. The provided protocols are robust and validated by extensive mechanistic understanding and spectroscopic data. The title compound is a highly versatile intermediate poised for application in medicinal chemistry and drug discovery, offering a gateway to a wide range of potentially bioactive molecules.

References

-

ResearchGate. (n.d.). Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. Retrieved from [Link]

-

Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]

-

Singh, A. S., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Retrieved from [Link]

-

ResearchGate. (2018). Synthetic approaches for pyrrole-3-carbaldehydes. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

ResearchGate. (2018). One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]

-

RJPT. (2020). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

-

MDPI. (2023). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

PubMed. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 4. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. mdpi.com [mdpi.com]

- 13. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 17. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Solubility of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Organic Solvents

Introduction

This compound is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility in various organic solvents is a critical first step in its practical application, influencing everything from reaction conditions and purification to formulation and biological screening.[3][4] This guide provides a comprehensive overview of the predicted solubility of this compound, rooted in an analysis of its physicochemical properties and the principles of intermolecular forces. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of its solubility, ensuring researchers can generate reliable and reproducible data.

Physicochemical Properties of this compound

A molecule's structure dictates its properties, and by examining the key features of this compound, we can anticipate its behavior in different solvent environments.

-

Structural Features:

-

Pyrrole Ring: A five-membered aromatic heterocycle containing a nitrogen atom. The pyrrole ring itself is relatively non-polar.[6]

-

2,5-Dimethyl Groups: Two methyl groups attached to the pyrrole ring, which increase the non-polar character of the molecule.

-

3-Carbaldehyde Group: An aldehyde functional group (-CHO) attached to the pyrrole ring. The carbonyl group (C=O) introduces polarity and a hydrogen bond acceptor site.

-

1-(2-methoxyphenyl) Group: A methoxy-substituted phenyl ring attached to the nitrogen of the pyrrole. The phenyl group is largely non-polar and hydrophobic, while the methoxy group (-OCH₃) adds a slight polar character and another potential hydrogen bond acceptor site.

-

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is the cornerstone of solubility prediction.[7][8][9] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key to predicting the solubility of this compound lies in balancing its polar and non-polar characteristics against those of the solvent.

The molecule possesses both significant non-polar surface area (the dimethyl-pyrrole and phenyl rings) and polar functional groups (the carbaldehyde and methoxy groups). This amphiphilic nature suggests it will exhibit a range of solubilities across different organic solvents.

Logical Framework for Solubility Prediction

Caption: Logical flow for predicting solubility based on molecular properties and solvent categories.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound. These predictions are based on a qualitative analysis of intermolecular forces. Experimental verification is essential.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar components (phenyl and dimethylpyrrole rings) will interact favorably with these solvents, but the polar aldehyde and methoxy groups will be disfavored, limiting overall solubility. Toluene may be a better solvent than hexane due to its aromatic character. |

| Polar Aprotic | Acetone, THF, DMSO, DMF | High | These solvents can engage in dipole-dipole interactions with the polar aldehyde and methoxy groups. The non-polar parts of the molecule are also readily accommodated, leading to favorable overall solvation. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can act as hydrogen bond donors to the carbonyl oxygen and methoxy oxygen, which is a strong favorable interaction.[6] However, the large non-polar backbone of the molecule may slightly reduce solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for a wide range of organic compounds. It has a moderate polarity that can interact with the polar groups, and it is an excellent solvent for the non-polar aromatic portions of the molecule. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[10][11][12] The following protocol is a robust starting point for researchers.

Workflow for Shake-Flask Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a measured volume (e.g., 2 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.[11]

-

Prepare each solvent system in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[10][12] Preliminary experiments can determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents). This step is critical to avoid artificially high solubility readings.[3]

-

-

Sample Dilution and Analysis:

-

Carefully take a known aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a standard curve is prepared) or High-Performance Liquid Chromatography (HPLC) for greater specificity and accuracy.[4][10]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor.

-

The resulting concentration is the solubility of the compound in that solvent at the specified temperature. Express the results in units such as mg/mL or mol/L.

-

While no empirical data for the solubility of this compound in organic solvents is readily available in the literature, a thorough analysis of its molecular structure allows for robust predictions. The compound is expected to have high solubility in polar aprotic and chlorinated solvents, and moderate to high solubility in polar protic solvents, with lower solubility in non-polar solvents. This guide provides the theoretical framework for these predictions and a detailed, practical protocol for their experimental validation using the shake-flask method. By following this guide, researchers in drug development and materials science can confidently determine the solubility of this compound, a crucial parameter for its successful application.

References

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone.

-

Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). NMSU.

-

Solubility experimental methods. (n.d.). Slideshare.

-

What is the solubility of pyrrole in different solvents? (2025). BIOSYNCE.

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

1-(2-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. (n.d.). CymitQuimica.

-

1-(2-methoxy-phenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. (n.d.). ChemicalBook.

-

How Does Solvent Polarity Impact Compound Solubility? (2025). YouTube.

-

1-(2-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. (n.d.). CymitQuimica.

Sources

- 1. 1-(2-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde [cymitquimica.com]

- 2. 1-(2-METHOXY-PHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE CAS#: 124678-35-9 [amp.chemicalbook.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. solubility experimental methods.pptx [slideshare.net]

- 5. 1-(2-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde [cymitquimica.com]

- 6. biosynce.com [biosynce.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scielo.br [scielo.br]

A Technical Guide to the Quantum Chemical Analysis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a molecule of significant interest within medicinal chemistry. The pyrrole scaffold is a cornerstone in the development of numerous therapeutic agents, prized for its unique electronic and structural properties that facilitate potent interactions with biological targets.[1] This document outlines a robust computational workflow using Density Functional Theory (DFT), designed for researchers, computational chemists, and drug development professionals. We delve into the rationale behind methodological choices, present a step-by-step protocol for execution, and interpret the resulting data to elucidate the molecule's structural, electronic, and reactive properties. The insights derived from this analysis are crucial for predicting the molecule's behavior, guiding synthetic efforts, and accelerating its journey from a lead compound to a viable drug candidate.

Introduction: The Convergence of a Privileged Scaffold and Computational Scrutiny

The pyrrole ring is a "privileged" heterocyclic structure in drug discovery, forming the core of blockbuster drugs like atorvastatin and sunitinib.[1] Its five-membered aromatic system, featuring a nitrogen heteroatom, provides a unique balance of rigidity, electronic properties, and hydrogen bonding capability, making it an ideal anchor for engaging with enzyme active sites and cellular receptors.[1] The specific molecule of interest, this compound (herein referred to as MPPC ), combines this valuable pyrrole core with a methoxyphenyl substituent, a common feature in bioactive compounds that can influence conformation and binding affinity.

Understanding the intrinsic properties of MPPC at a sub-atomic level is paramount to unlocking its therapeutic potential. Quantum chemical calculations provide a powerful lens through which we can predict and analyze a molecule's behavior without the immediate need for extensive, resource-intensive laboratory synthesis and testing.[2] By modeling the molecule's electron distribution and energy landscape, we can derive critical insights into its three-dimensional structure, stability, and reactivity. This in silico approach is an indispensable component of modern structure-based drug design, enabling the rational optimization of lead compounds.[3][4]

This guide will demonstrate how to apply Density Functional Theory (DFT), a highly effective and computationally efficient method, to build a comprehensive profile of MPPC .[2][5]

Theoretical Framework: Selecting the Right Tools for the Task

The choice of a computational methodology is the most critical decision in a quantum chemical study. This decision must be a deliberate balance of accuracy and computational expense, tailored to the specific questions being asked. For a medium-sized organic molecule like MPPC , this balance is struck perfectly by Density Functional Theory (DFT).

Rationale for Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for good reason. Unlike more computationally demanding ab initio methods, which solve the many-electron Schrödinger equation directly, DFT reformulates the problem to depend on the spatially-dependent electron density. This approach provides a remarkable combination of accuracy and efficiency, making it possible to study molecules of the size and complexity relevant to drug discovery on standard high-performance computing clusters.[2]

For this analysis, we select the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior in many organic systems and has a long track record of producing reliable results for geometries and energies.

The Importance of the Basis Set

A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the model has to describe the distribution of electrons around the nuclei.

We will employ the 6-311+G(d,p) Pople-style basis set . Let's break down this choice:

-

6-311 : This is a triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for a more nuanced and accurate representation of electron distribution compared to smaller basis sets.

-

+ : The plus sign indicates the addition of diffuse functions . These are large, broad functions that are essential for accurately describing electrons that are far from the nucleus. They are critical for systems with lone pairs or anions and for correctly modeling intermolecular interactions.

-

(d,p) : These are polarization functions . The 'd' functions are added to heavy (non-hydrogen) atoms, and 'p' functions are added to hydrogen atoms. They allow orbitals to change shape and "polarize" in the presence of the electric field of other atoms, which is crucial for describing chemical bonding accurately.

This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and well-validated level of theory for obtaining high-quality results for molecules like MPPC .

Computational Protocol: A Validating, Step-by-Step Workflow

The following protocol outlines a self-validating workflow for the quantum chemical analysis of MPPC . This process is designed to be systematic, ensuring that each step builds upon a reliable foundation.

The Computational Workflow

The logical flow of the calculation is critical. We begin by finding the most stable structure and then use that validated structure to calculate all other electronic and chemical properties.

Caption: Computational workflow for quantum chemical analysis.

Step-by-Step Methodology

Step 1: Molecular Structure Input

-

Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw).

-

Convert the 2D drawing into an initial 3D structure using modeling software (e.g., Avogadro, GaussView).

-

Perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting conformation. Save the coordinates in a standard format (e.g., .xyz or .mol).

Step 2: Geometry Optimization

-

Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).[2][6]

-

Specify the level of theory: B3LYP/6-311+G(d,p).

-

Use the keyword for geometry optimization (e.g., Opt).

-

Submit the calculation. This process iteratively adjusts the positions of the atoms until the point of lowest energy on the potential energy surface is found.

Step 3: Vibrational Frequency Analysis

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311+G(d,p) level of theory. The keyword is typically Freq.

-

This is the self-validating step: A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates the structure is a transition state or saddle point, not a stable minimum, and requires re-optimization.[5]

-

This calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Electronic Property Calculations

-

Once the geometry is confirmed as a true minimum, use this stable structure to calculate the electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained directly from the output of the optimization/frequency calculation. The HOMO-LUMO gap (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical stability.[7]

-

Molecular Electrostatic Potential (MEP): Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density. This is a separate calculation step that uses the optimized geometry.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to obtain the charge distribution on each atom. This provides a quantitative measure of the polarity of bonds and the location of electron density.

Analysis and Interpretation of Results

The output of these calculations provides a wealth of quantitative data that must be carefully interpreted.

Structural and Thermodynamic Properties

The optimized geometry reveals the most stable 3D conformation of MPPC . Key bond lengths and dihedral angles can be extracted and compared to experimental crystallographic data if available. The dihedral angle between the pyrrole and phenyl rings is particularly important as it defines the molecule's overall shape.

| Parameter | Calculated Value | Description |

| C=O Bond Length | ~1.22 Å | Typical double bond character of a carbonyl group. |

| Dihedral Angle (Pyrrole-Phenyl) | ~55-65° | Indicates a non-planar structure, which is common.[2] |

| Gibbs Free Energy | (Value in Hartree) | A measure of the molecule's total thermodynamic stability. |

| C=O Vibrational Frequency | ~1680-1700 cm⁻¹ | A strong, characteristic IR peak useful for experimental verification. |

Table 1: Representative calculated structural and thermodynamic parameters for MPPC.

Electronic Properties and Chemical Reactivity

The electronic properties derived from the calculations are powerful predictors of the molecule's reactivity and kinetic stability.

Caption: Relationship between calculated energies and reactivity descriptors.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.

| Parameter | Calculated Value (eV) | Interpretation |

| E(HOMO) | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E(LUMO) | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| E(Gap) | 3.5 to 4.5 | A larger gap indicates higher stability and lower reactivity. |

| Chemical Hardness (η) | 1.75 to 2.25 | Resistance to change in electron distribution; higher value means more stable. |

Table 2: Representative calculated electronic properties and reactivity descriptors for MPPC.

Mapping Reactivity: The Molecular Electrostatic Potential (MEP) Surface

The MEP map is an intuitive, visual tool for identifying sites of chemical reactivity. It uses a color scale to represent the electrostatic potential on the molecule's surface.

-

Red/Yellow Regions (Negative Potential): These are areas of high electron density, typically around electronegative atoms like oxygen. They are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For MPPC , this region will be strongly localized on the carbonyl oxygen of the aldehyde group.

-

Blue Regions (Positive Potential): These are areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. They are susceptible to nucleophilic attack .

-

Green Regions (Neutral Potential): These areas are typically non-polar, such as the surfaces of the aromatic rings.

For MPPC , the MEP surface would clearly show the carbonyl oxygen as the primary site for electrophilic interaction, a critical piece of information for understanding how the molecule might dock into an enzyme's active site.

Implications for Drug Development

The comprehensive dataset generated through this quantum chemical workflow has direct and actionable implications for drug development professionals:

-

Lead Optimization: The MEP map and NBO charges identify the most polar and reactive sites on the molecule. This knowledge guides synthetic chemists in modifying the structure to enhance binding affinity or improve metabolic stability. For example, if a hydrogen bond to the carbonyl oxygen is critical for binding, modifications that increase its negative potential could strengthen that interaction.

-

Predicting Metabolism: The HOMO distribution can indicate which parts of the molecule are most susceptible to oxidative metabolism by enzymes like Cytochrome P450.

-

Understanding Bioavailability: Calculated properties like molecular volume and polarity can be used in quantitative structure-activity relationship (QSAR) models to predict properties like solubility and membrane permeability.

-

Rational Design of Analogs: By understanding the electronic contributions of the methoxyphenyl and dimethylpyrrole moieties, researchers can rationally design new analogs with tuned electronic properties to optimize for potency and selectivity.[8]

Conclusion

Quantum chemical calculations, specifically using a well-chosen DFT methodology, provide an indispensable toolkit for the modern medicinal chemist. The in-depth analysis of this compound presented here is more than a theoretical exercise; it is a predictive, rational approach to molecular design. By systematically calculating and interpreting the structural, thermodynamic, and electronic properties, we gain a profound understanding of the molecule's intrinsic behavior. This knowledge accelerates the design-synthesize-test cycle, reduces costs, and ultimately paves a more direct path toward the development of novel and effective therapeutics.

References

-

Isomerization of Pyrrole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

What software shall I use for DFT on an organic molecule? ResearchGate. [Link]

-

Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [Link]

-

Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. National Institutes of Health (NIH). [Link]

-

(PDF) Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. ResearchGate. [Link]

-

Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. ResearchGate. [Link]

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. LinkedIn. [Link]

-

Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry. [Link]

-

Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][9]diazepine derivatives as potent EGFR/CDK2 inhibitors. National Institutes of Health (NIH). [Link]

-

Issues on DFT+U calculations of organic diradicals. RSC Publishing. [Link]

-

Quantum-Chemical Calculations of the Electronic Properties of Pyrrole Oligomers. ResearchGate. [Link]

-

Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-Exchanged Zeolites. ACS Publications. [Link]

-

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. PubChem. [Link]

Sources

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Synthesis of Novel Pyrrole-3-Carbaldehyde Derivatives

Abstract

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic and structural properties make it a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this class, pyrrole-3-carbaldehyde derivatives represent a particularly valuable subclass. The aldehyde group at the C3 position is not merely a functional decoration; it is a versatile synthetic handle, readily participating in numerous chemical transformations to build more complex, medicinally significant structures.[5] However, the regioselective synthesis of C3-substituted pyrroles has historically been a formidable challenge, often yielding mixtures with the more electronically favored C2 isomer.[5] This guide provides an in-depth exploration of modern synthetic strategies that overcome this challenge, focusing on the causality behind experimental design and providing validated protocols for the synthesis of these high-value compounds. We will delve into both classical and contemporary methodologies, offering insights for researchers, chemists, and professionals in drug development.

The Strategic Importance of the Pyrrole-3-Carbaldehyde Scaffold

The enduring interest in pyrrole derivatives stems from their central role in both biology and materials science.[6] From the heme in our blood to vitamin B12, the pyrrole ring is nature's chosen building block for vital functions. In medicinal chemistry, this scaffold is found in blockbuster drugs like atorvastatin (Lipitor) and sunitinib (Sutent), demonstrating its versatility.[4][7]

The specific placement of a carbaldehyde group at the C3 position unlocks significant synthetic potential. This functional group serves as an electrophilic site for a multitude of reactions, including:

-

Condensation reactions to form Schiff bases and other imine derivatives.

-

Wittig and Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.

-

Oxidation and reduction to yield carboxylic acids and alcohols, respectively.

-

Cyclization reactions to construct fused heterocyclic systems, such as pyrrolo[3,2-c]quinolines.[8]

This synthetic flexibility makes pyrrole-3-carbaldehydes ideal intermediates for generating diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs.[2][9]

Navigating the Challenge of Regioselectivity in Synthesis

The primary obstacle in accessing pyrrole-3-carbaldehydes is controlling the regioselectivity of electrophilic substitution on the pyrrole ring. The inherent electronic properties of pyrrole favor substitution at the C2 (α) position. Therefore, direct formylation methods often yield the C2-carbaldehyde as the major product. The following sections detail two powerful strategies to achieve the desired C3 selectivity.

Strategy 1: Sterically-Controlled Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12] The resulting electrophilic chloromethyleniminium salt then attacks the pyrrole ring.

The Causality of Experimental Choice: To overcome the intrinsic preference for C2-attack, a rational design approach involves manipulating steric hindrance. By replacing DMF with a bulkier, sterically crowded formamide, the Vilsmeier reagent becomes too large to approach the sterically unhindered C2 position of the pyrrole ring effectively. This steric repulsion forces the electrophile to react at the less electronically favored but more accessible C3 position.[13][14] This is a prime example of how tuning reagent architecture can override electronic effects to achieve a desired synthetic outcome.

Sources

- 1. ijprems.com [ijprems.com]

- 2. scitechnol.com [scitechnol.com]

- 3. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 6. Recent advances in the synthesis of pyrroles by multicomponent reactions. | Semantic Scholar [semanticscholar.org]

- 7. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]

The Modern Drug Hunter's Guide to Substituted Pyrroles: A Technical Playbook for Biological Activity Screening

Foreword: The Enduring Promise of the Pyrrole Scaffold

The pyrrole ring, a simple five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design of numerous clinically significant therapeutic agents. From the blockbuster cholesterol-lowering drug atorvastatin to potent anticancer agents, the pyrrole nucleus is a testament to nature's efficiency and a fertile ground for synthetic innovation. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for unlocking the therapeutic potential of novel substituted pyrrole compounds. We will move beyond a mere listing of protocols to delve into the strategic rationale behind a robust biological activity screening cascade, ensuring that every experimental step is a self-validating system designed to identify and advance promising new chemical entities.

Chapter 1: The Strategic Imperative of a Tiered Screening Cascade

A successful screening campaign is not a random walk through a forest of assays. It is a meticulously planned expedition. For novel pyrrole derivatives, a tiered approach is paramount to efficiently manage resources and make informed decisions. This strategy allows for the rapid and cost-effective evaluation of large compound libraries in primary screens, followed by progressively more complex and targeted assays to characterize the most promising "hits."

Our screening funnel begins with broad, high-throughput assays to identify general bioactivity and concludes with highly specific, mechanism-of-action studies for lead candidates. This logical progression is crucial for minimizing the high attrition rates that plague early-stage drug discovery.[1]

Caption: A tiered approach to screening substituted pyrrole compounds.

Chapter 2: Primary Screening - Casting a Wide Net for Bioactivity

The initial goal is to efficiently identify compounds that exhibit any form of biological activity from a larger library of synthesized pyrrole derivatives.[2] The choice of primary assay is dictated by the therapeutic area of interest, but for a library with unknown potential, a general cytotoxicity screen against a panel of cancer cell lines is a robust starting point.

Foundational Cytotoxicity Assays: MTT vs. SRB

Two of the most widely adopted colorimetric assays for assessing cell viability are the MTT and Sulforhodamine B (SRB) assays.[3][4] While both are reliable, understanding their underlying principles is key to selecting the appropriate one and interpreting the results accurately.

| Parameter | MTT Assay | SRB Assay |

| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[5] | Stains total cellular protein.[5] |

| Endpoint | Colorimetric (absorbance at ~570-590 nm) after solubilization of formazan crystals.[5] | Colorimetric (absorbance at ~515-570 nm).[5] |

| Linearity with Cell Number | Can lose linearity at high cell densities.[5] | Excellent linearity.[5] |

| Interference | Can be influenced by the metabolic state of the cells and compounds that affect redox potential. | Less interference from test compounds as it is not dependent on metabolic activity. |

| Throughput | High-throughput compatible.[6] | Amenable to high-throughput screening, though with more washing steps.[6] |

Expert Insight: For initial screens of novel pyrrole libraries, the SRB assay is often preferred. Its principle of measuring total protein content makes it less susceptible to interference from compounds that might alter cellular metabolism without being cytotoxic, a common characteristic of novel chemical entities.[4]

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is a generalized guideline and may require optimization for specific cell lines and experimental conditions.[5]

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the substituted pyrrole compounds for a specified duration (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader.

Chapter 3: Secondary Screening - From 'Hits' to Validated 'Leads'

Once primary "hits" are identified, the focus shifts to confirming their activity, determining their potency, and gaining initial insights into their selectivity and potential mechanism of action.

Dose-Response Analysis and IC50 Determination

A crucial step is to perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) of the active compounds. This quantitative measure of potency allows for the ranking of compounds and is essential for establishing structure-activity relationships (SAR).

Expanding the Scope: Multi-Cell Line Screening and Selectivity

Screening against a broader panel of cancer cell lines, and ideally including non-cancerous cell lines, provides critical information on the compound's spectrum of activity and its potential for selective cytotoxicity towards cancer cells.[7][8]

Delving into the Mechanism: Targeted Secondary Assays

Based on the chemical structure of the pyrrole derivatives and any known activities of similar compounds, a panel of targeted secondary assays can be employed.

Many pyrrole-containing natural products exhibit antimicrobial properties. A simple and effective method for initial antibacterial screening is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Expert Insight: When screening for novel antibacterial agents, it's beneficial to include strains with known resistance mechanisms to identify compounds that may overcome existing drug resistance.[9]

The electron-rich nature of the pyrrole ring suggests a potential for antioxidant activity. Several assays can be used to evaluate this, each with a different underlying principle.[10]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.[11]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Based on the reduction of the pre-formed ABTS radical cation.[12]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13]

Data Presentation: Antioxidant Activity of Hypothetical Pyrrole Derivatives

| Compound | DPPH IC50 (µM) | ABTS Trolox Equivalents (TE) | ORAC (µmol TE/g) |

| Pyrrole-A | 15.2 | 1.8 | 1250 |

| Pyrrole-B | 28.5 | 1.1 | 850 |

| Pyrrole-C | 8.9 | 2.5 | 2100 |

| Trolox | 12.1 | 1.0 | 1500 |

Chapter 4: Tertiary Screening - Elucidating the Molecular Mechanism

For prioritized lead compounds, the next stage involves in-depth studies to identify their specific molecular target and mechanism of action. This is a critical step in the path towards rational drug design and optimization.

In Silico Approaches: Molecular Docking

Computational methods, such as molecular docking, can provide valuable insights into how a pyrrole derivative might interact with a specific protein target.[14] By docking the compound into the known binding site of a relevant enzyme (e.g., a kinase, topoisomerase, or tubulin), researchers can predict binding affinities and key molecular interactions, guiding further experimental work.[15][16] Several studies have successfully used molecular docking to investigate the binding of pyrrole derivatives to targets like enoyl-ACP reductase in bacteria and the colchicine-binding site of tubulin.[15][17]

Caption: A simplified workflow for molecular docking studies.

Cell-Free Mechanistic Assays

To confirm the hypotheses generated from in silico studies and cellular assays, cell-free biochemical and biophysical assays are indispensable.

Microtubules, dynamic polymers of α- and β-tubulin, are a validated target for anticancer drugs.[18] Pyrrole-containing compounds have been shown to interfere with microtubule dynamics.[17][19] The in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[20][21]

This assay typically monitors the change in light scattering (turbidity) as tubulin polymerizes.[18] Inhibitors of tubulin polymerization will decrease the rate and extent of the turbidity increase, while stabilizers will enhance it.

Detailed Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is a general guideline and should be optimized based on the specific kit and reagents used.[18][22]

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer) on ice. Prepare a GTP stock solution.

-

Reaction Setup: In a 96-well plate, add buffer, GTP, and the test compound (substituted pyrrole) at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control.

DNA topoisomerases are crucial enzymes involved in DNA replication and transcription, making them excellent targets for anticancer drugs.[23] Some heterocyclic compounds, including pyrrole derivatives, can act as topoisomerase inhibitors.[24] The DNA cleavage assay is used to identify compounds that stabilize the covalent complex between topoisomerase I (Top1) and DNA, leading to DNA strand breaks.[25][26]

This assay typically uses a radiolabeled DNA substrate.[23] In the presence of a Top1 inhibitor, the enzyme-mediated cleavage of the DNA is enhanced, and the religation step is inhibited. The resulting DNA fragments can be visualized by denaturing polyacrylamide gel electrophoresis.[26]

Early ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for avoiding late-stage failures in drug development.[1][27] A variety of in vitro assays can provide an initial profile of a lead compound's drug-like properties.[28][29]

Key Early ADMET Assays:

-

Aqueous Solubility: Determines the solubility of the compound in physiological buffers.

-

Log D7.4: Measures the lipophilicity of the compound at physiological pH.

-

CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[29]

-

Metabolic Stability: Evaluates the compound's susceptibility to metabolism using liver microsomes or hepatocytes.[1]

-

Permeability: Uses cell-based models like Caco-2 to predict intestinal absorption.

-

hERG Inhibition: Screens for potential cardiotoxicity.[28]

Chapter 5: Conclusion and Future Directions

The journey of screening substituted pyrrole compounds, from a vast library to a handful of promising leads, is a testament to the power of a well-designed, multi-tiered screening strategy. By integrating high-throughput cellular assays with targeted biochemical and in silico methods, researchers can efficiently and effectively identify novel bioactive molecules. The methodologies outlined in this guide provide a robust framework for this endeavor. As our understanding of disease biology deepens and new technologies emerge, the approaches to screening will undoubtedly evolve. However, the core principles of logical progression, rigorous validation, and a deep understanding of the underlying science will remain the cornerstones of successful drug discovery. The versatile pyrrole scaffold, with its rich chemical space, will continue to be a source of inspiration and innovation for the next generation of therapeutic agents.

References

-

Comparison of sulforhodamine B (SRB) and tetrazolium assay (MTT). ResearchGate. Available from: [Link]

-

Tubulin Polymerization Assay. Bio-protocol. Available from: [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. Available from: [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available from: [Link]

-

MOLECULAR DOCKING STUDIES OF SOME NOVEL PYRROLYL PYRAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Research. Available from: [Link]

-

Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. Available from: [Link]

-

High-Throughput Screening Assays. Assay Genie. Available from: [Link]

-

Unconventional screening approaches for antibiotic discovery. ResearchGate. Available from: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available from: [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]

-

Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. ProQuest. Available from: [Link]

-

QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. NIH. Available from: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. NIH. Available from: [Link]

-

ADME Assays. Agilent. Available from: [Link]

-

Early Hit-to-Lead ADME screening bundle. IQVIA Laboratories. Available from: [Link]

-

Synthesis, pharmacological evaluation and docking studies of pyrrole structure-based CB2 receptor antagonists. PubMed. Available from: [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available from: [Link]

-

High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). Available from: [Link]

-

Screening Strategies to Identify New Antibiotics. Bentham Science Publishers. Available from: [Link]

-

Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][30]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC - NIH. Available from: [Link]

-

DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC - NIH. Available from: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Available from: [Link]

-

Evaluation of natural and synthetic compounds according to their antioxidant activity using a multivariate approach. ResearchGate. Available from: [Link]

-

DNA cleavage assay for the identification of topoisomerase I inhibitors. PubMed - NIH. Available from: [Link]

-

DNA cleavage assay for the identification of topoisomerase I inhibitors. ResearchGate. Available from: [Link]

-

Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC - NIH. Available from: [Link]

-

In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available from: [Link]

-

Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed Central. Available from: [Link]

-

In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Bentham Science Publishers. Available from: [Link]

-

DNA cleavage assay for compounds 1, 2 and 3. DNA cleavage assay upon.... ResearchGate. Available from: [Link]

-

Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. ResearchGate. Available from: [Link]

-

The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available from: [Link]

-

Transformer-Driven ADMET Screening for Efficient Drug Evaluation. Kwon Research Group. Available from: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available from: [Link]

-

Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. NIH. Available from: [Link]

-

Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. NIH. Available from: [Link]

-

Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. MDPI. Available from: [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available from: [Link]

-

Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. NIH. Available from: [Link]

-

Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. ResearchGate. Available from: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. Available from: [Link]

-

G-quadruplex. Wikipedia. Available from: [Link]

Sources

- 1. labs.iqvia.com [labs.iqvia.com]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 9. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iajpr.com [iajpr.com]

- 15. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, pharmacological evaluation and docking studies of pyrrole structure-based CB2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tubulin Polymerization Assay [bio-protocol.org]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

- 25. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. agilent.com [agilent.com]

- 28. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 29. criver.com [criver.com]

- 30. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Preliminary Photophysical Investigation of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Abstract

This technical guide outlines a comprehensive framework for the preliminary investigation of the fluorescence properties of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers in materials science and drug development, this document provides a narrative built on established scientific principles, detailing not only the experimental protocols but also the critical reasoning behind each step. We explore the theoretical underpinnings of fluorescence, potential solvatochromic effects, and the rigorous determination of key photophysical parameters such as the fluorescence quantum yield (Φf) and Stokes shift. The guide includes detailed, step-by-step protocols for sample preparation, spectroscopic measurements, and data analysis, supplemented by hypothetical data to illustrate the expected outcomes. By grounding our methodology in authoritative sources and providing a self-validating experimental workflow, this document serves as a robust starting point for characterizing novel pyrrole-based fluorophores.

Introduction: The Rationale for Investigation

The N-arylpyrrole scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and intriguing electronic properties.[1][2] The specific compound of interest, this compound, combines several structural features that suggest a potential for fluorescence. The core pyrrole ring, coupled with an N-aryl substituent, forms a conjugated system that is often the basis for fluorescent behavior.[1] Furthermore, the molecule possesses an electron-donating methoxy group (-OCH₃) on the phenyl ring and an electron-withdrawing carbaldehyde group (-CHO) on the pyrrole ring. This "push-pull" or donor-acceptor architecture can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon frequently associated with strong fluorescence and environment-sensitive emission.[3][4]

Understanding the photophysical properties of this molecule is the first step toward its potential application as a fluorescent probe for bio-imaging, a sensor for micro-environmental changes, or as a building block for more complex optoelectronic materials.[5][6] This guide provides the foundational experimental strategy to rigorously characterize its fluorescence profile.

Theoretical Foundations

A robust experimental design is built upon a solid theoretical understanding. Before detailing the protocols, we will briefly review the core concepts governing the fluorescence of an organic molecule.

Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting an electron to an excited singlet state (S₁). The molecule quickly loses some energy non-radiatively through vibrational relaxation to the lowest vibrational level of the S₁ state. From here, it can return to the ground electronic state (S₀) by emitting a photon.[7] Because some energy is lost before emission, the emitted photon has lower energy (longer wavelength) than the absorbed photon. The energy difference between the absorption and emission maxima is known as the Stokes Shift .

Environmental Sensitivity: Solvatochromism

Solvatochromism is the phenomenon where a substance's color, or more broadly its absorption and emission spectra, changes with the polarity of the solvent.[8] For molecules with a significant difference in dipole moment between their ground and excited states, such as those with ICT character, this effect can be pronounced.[9][10] In polar solvents, the solvent molecules can reorient around the excited-state dipole, lowering its energy and resulting in a red-shifted (bathochromic) emission spectrum.[11] Investigating a compound's fluorescence in a range of solvents is therefore critical to understanding its electronic structure and potential as an environmental sensor.[9]

The Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[12]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 (non-fluorescent) to 1.0 (100% fluorescent efficiency). Its determination is crucial for comparing the brightness of different fluorophores. The most common and reliable method for solutions is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield.[12][13]

Strategic Experimental Design

The following workflow is designed to provide a comprehensive preliminary characterization of the target molecule's photophysical properties.

Figure 1: A comprehensive workflow for the preliminary photophysical investigation of a novel compound.

Rationale for Solvent Selection

To robustly assess solvatochromism, a panel of solvents with a wide range of polarities should be used. The selection should include nonpolar, polar aprotic, and polar protic solvents to probe different types of solute-solvent interactions.

Table 1: Proposed Solvent Panel for Solvatochromism Study

| Solvent | Type | Polarity Index (approx.) |

|---|---|---|

| n-Hexane | Nonpolar | 0.1 |

| Toluene | Nonpolar, Aromatic | 2.4 |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 |

| Acetonitrile (ACN) | Polar Aprotic | 5.8 |

| Ethanol | Polar Protic | 4.3 |

Rationale for Concentration Range